3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-piperidinyl)ethyl)-, dihydrochloride
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Description
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-piperidinyl)ethyl)-, dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a pyridazine ring, a phenyl group, and a piperidine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-piperidinyl)ethyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors to form the pyridazine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Attachment of the Piperidine Moiety: The piperidine group is attached via a nucleophilic substitution reaction, where the piperidine acts as a nucleophile.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Properties
CAS No. |
118269-79-7 |
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Molecular Formula |
C18H26Cl2N4 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
4-methyl-6-phenyl-N-(2-piperidin-1-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C18H24N4.2ClH/c1-15-14-17(16-8-4-2-5-9-16)20-21-18(15)19-10-13-22-11-6-3-7-12-22;;/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3,(H,19,21);2*1H |
InChI Key |
DFCQRQTYVZGUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCCCC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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